Hexadec-9-enoyl Chloride

Description

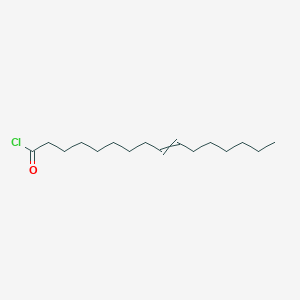

Structure

3D Structure

Properties

IUPAC Name |

hexadec-9-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQFJZYVQNXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408438 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40426-22-0 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Long Chain Unsaturated Acyl Chlorides in Contemporary Organic Synthesis Research

Long-chain unsaturated acyl chlorides are a class of organic compounds that have garnered significant interest in modern organic synthesis. Their importance stems from their dual reactivity: the acyl chloride functional group is a highly reactive electrophile, while the carbon-carbon double bond offers a site for a wide range of addition and functionalization reactions. This combination allows for the construction of complex molecular architectures from relatively simple starting materials.

In contemporary research, these compounds serve as key building blocks for the synthesis of various oleochemicals, which are chemicals derived from fats and oils. Alkyl-branched oleochemicals, for instance, exhibit interesting properties and find applications as lubricants, cosmetics, softeners, and defoamers. aocs.org The ethylaluminium dichloride (EtAlCl₂)-induced Friedel-Crafts acylation using unsaturated acyl chlorides is a versatile method for functionalizing unsaturated fatty compounds, leading to the formation of β,γ-unsaturated ketones with high selectivity. aocs.org These products can then undergo further transformations, highlighting the synthetic utility of long-chain unsaturated acyl chlorides.

Historical Trajectory and Foundational Studies of Acyl Chlorides in Chemical Literature

Acyl chlorides, also known as acid chlorides, are a well-established class of organic compounds with the functional group -C(=O)Cl. wikipedia.org Their history is intertwined with the development of organic synthesis, as they are highly reactive derivatives of carboxylic acids. wikipedia.org Historically, the conversion of a carboxylic acid to an acyl chloride has been a fundamental transformation, enhancing the reactivity of the carboxyl group and enabling a variety of subsequent reactions. fiveable.me

Foundational studies in chemical literature have established common methods for the preparation of acyl chlorides, most notably the reaction of carboxylic acids with reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgchemistrytalk.org These methods have been refined over time to improve yields and selectivity. The high reactivity of acyl chlorides makes them valuable intermediates for the synthesis of esters, amides, and acid anhydrides through reactions with alcohols, amines, and carboxylate salts, respectively. wikipedia.orgsavemyexams.com This versatility has cemented their role as essential reagents in the organic chemist's toolkit for over a century.

Defining Structural Features and Their Influence on Hexadec 9 Enoyl Chloride S Reactivity Profile

Primary Synthetic Routes from Corresponding Fatty Acids

The conversion of fatty acids into their corresponding acyl chlorides is a fundamental transformation in organic chemistry. For this compound, this primarily involves the activation of the carboxylic acid group of (Z)-Hexadec-9-enoic Acid.

Conversion of (Z)-Hexadec-9-enoic Acid (Palmitoleic Acid) via Thionyl Chloride Acyl Chlorination

The most common and direct method for synthesizing this compound is the reaction of (Z)-Hexadec-9-enoic acid (palmitoleic acid) with thionyl chloride (SOCl₂). google.comunirioja.eslibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into an acyl chlorosulfite, a significantly better leaving group. libretexts.org Subsequent nucleophilic attack by a chloride ion, generated during the reaction, on the carbonyl carbon leads to the formation of the desired acyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). google.comwikipedia.org

A general laboratory procedure involves treating the fatty acid with an excess of thionyl chloride, sometimes in the presence of a catalytic amount of N,N-dimethylformamide (DMF). pjoes.comsci-hub.se The reaction can be carried out neat or in an inert solvent. The mixture is often heated to facilitate the reaction, for instance, at temperatures ranging from 40°C to 80°C. google.comajol.info Upon completion, the excess thionyl chloride and gaseous byproducts are removed, typically under reduced pressure, to yield the crude this compound. google.comresearchgate.net

Table 1: Reaction Parameters for Thionyl Chloride Acyl Chlorination

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts carboxylic acids to acyl chlorides with gaseous byproducts. google.comwikipedia.org |

| Catalyst | N,N-dimethylformamide (DMF) (optional) | Can accelerate the reaction. pjoes.com |

| Temperature | 40°C - 80°C | Increases reaction rate. google.comajol.info |

| Solvent | Neat or inert solvent (e.g., toluene) | Provides a medium for the reaction. researchgate.net |

Exploration of Alternative Reagents for Carboxylic Acid Activation (e.g., Oxalyl Chloride)

While thionyl chloride is widely used, alternative reagents can also be employed for the synthesis of acyl chlorides. Oxalyl chloride ((COCl)₂) is a notable alternative that often allows for milder reaction conditions. aocs.orgnih.gov The reaction with oxalyl chloride can be slow, sometimes requiring several days at room temperature, but it is considered a safe method for preparing acyl chlorides of polyunsaturated fatty acids. aocs.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies product purification. nih.gov

Other reagents for carboxylic acid activation include phosphorus trichloride (B1173362) (PCl₃) and phosgene (B1210022) (COCl₂). google.com However, thionyl chloride and oxalyl chloride are often preferred in laboratory settings due to the gaseous nature of their byproducts, which simplifies the workup procedure. wikipedia.orggoogle.com

Optimization of Synthetic Protocols for Research Scale and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of the synthetic protocol is essential, particularly concerning reaction conditions and scalability.

Critical Parameters for Anhydrous Reaction Conditions and Inert Atmosphere Control

A critical factor in the synthesis of acyl chlorides is the strict exclusion of water. researchgate.netgoogle.com Acyl chlorides are highly reactive and readily hydrolyze back to the corresponding carboxylic acid in the presence of moisture. researchgate.netresearchgate.net Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used if the reaction is not performed neat. researchgate.net

Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also crucial. researchgate.netacs.orgbiocompare.comacs.org This prevents the ingress of atmospheric moisture and potential side reactions with oxygen, especially important when dealing with unsaturated fatty acids which can be susceptible to oxidation. researchgate.net

Scalability Considerations and Process Control in Advanced Synthesis

Scaling up the synthesis of this compound from a research scale to a larger production requires careful consideration of process control. The addition of thionyl chloride to the fatty acid is an exothermic reaction, and on a larger scale, efficient heat dissipation is necessary to maintain the desired reaction temperature and prevent runaway reactions. google.com

Continuous monitoring of the reaction progress, for instance, through spectroscopic methods, can help determine the optimal reaction time. For industrial-scale synthesis, the use of phosgene in the presence of a catalyst adduct of an N,N-disubstituted formamide (B127407) can be an economically viable option. google.com

Methodologies for Isolation and Purification of this compound

Due to the reactive nature of this compound, it is often used in subsequent reactions without extensive purification. researchgate.netresearchgate.net The primary purification step involves the removal of excess chlorinating agent and dissolved gaseous byproducts. This is typically achieved by distillation under reduced pressure. google.comresearchgate.net Co-evaporation with a dry, inert solvent like toluene (B28343) can also be employed to ensure the complete removal of residual thionyl chloride. researchgate.net

For applications requiring highly pure this compound, fractional distillation can be performed. google.com However, care must be taken to avoid high temperatures that could lead to decomposition or isomerization of the double bond. Another purification technique involves treating the crude product with a hydrohalide of a carboxamide to reduce color impurities. google.com

Table 2: Summary of Purification Methods for this compound

| Method | Description | Advantage |

|---|---|---|

| Distillation under Reduced Pressure | Removal of volatile impurities like excess thionyl chloride. google.comresearchgate.net | Simple and effective for removing volatile reagents. |

| Co-evaporation with Toluene | Azeotropic removal of residual thionyl chloride. researchgate.net | Ensures complete removal of the chlorinating agent. |

| Fractional Distillation | Separation of the product from non-volatile impurities. google.com | Provides a higher purity product. |

| Treatment with Carboxamide Hydrohalide | Reduces color impurities in the crude product. google.com | Improves the color of the final product. |

Distillation Techniques under Reduced Pressure for High Purity

Distillation is a critical technique for purifying this compound, particularly for removing volatile impurities and excess reagents. google.comgoogle.com Given the high boiling point of long-chain acyl chlorides, distillation is performed under reduced pressure (vacuum distillation) to prevent thermal degradation of the compound. orgsyn.org

The process typically involves an initial simple distillation of the crude reaction mixture to separate the product from non-volatile materials. google.com This is followed by a more precise fractional distillation of the collected crude distillate. google.comgoogle.com This two-step distillation process is effective in isolating (Z)-hexadec-9-enoyl chloride with high purity. google.com The excess thionyl chloride and other volatile byproducts are the first fractions to be removed. orgsyn.org For similar long-chain acyl chlorides like oleoyl (B10858665) chloride, distillation at very low pressures (e.g., 25 μ) is reported to yield a water-white, pure product. orgsyn.org The efficiency of the purification is often confirmed by the absence of the characteristic carboxyl band of the starting carboxylic acid in the infrared spectrum of the final product. orgsyn.org

| Distillation Stage | Purpose | Typical Conditions | Outcome |

| Initial Crude Distillation | Separation of the acyl chloride from non-volatile impurities and some reagents. | Simple or short-path distillation under reduced pressure. google.comreddit.com | Crude distillate containing this compound and other volatile components. |

| Fractional Distillation | Separation of this compound from components with close boiling points. | Fractional distillation column under reduced pressure. google.comgoogle.com | High-purity (Z)-hexadec-9-enoyl chloride. |

| Reagent Removal | Removal of excess volatile reagents like thionyl chloride. | Heating on a steam bath under reduced pressure or rotary evaporation. redalyc.orgorgsyn.org | Purified acyl chloride ready for use or further purification. |

Chromatographic Approaches for Product Separation and Refinement

While distillation is a primary purification method, chromatographic techniques offer an alternative or complementary approach for achieving exceptionally high purity of this compound or for purifying its subsequent reaction products. nih.govfrontiersin.org Chromatographic methods are particularly useful for separating complex mixtures and isolating specific isomers. frontiersin.org

For the purification of compounds synthesized from acyl chlorides, such as N-acyl amides, silica (B1680970) gel chromatography is frequently employed. nih.gov Flash chromatography, a rapid form of column chromatography, using a solvent system like a hexane (B92381) and ethyl acetate (B1210297) mixture, has been successfully used to purify related reaction products. wiley-vch.de Normal-phase chromatography is effective for separating fatty acyl subclasses, while reversed-phase chromatography (e.g., with a C18 column) can be used to separate individual analytes within those subclasses based on chain length and degree of unsaturation. frontiersin.org Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful analytical tool for assessing the purity of fatty acid derivatives, although it often requires derivatization of the acyl chloride into a more stable form, such as a methyl ester. ifremer.frjfda-online.comalga.cz

| Chromatography Type | Stationary Phase | Typical Mobile Phase | Application in Context |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures. wiley-vch.de | Purification of reaction products derived from this compound. nih.govwiley-vch.de |

| Normal-Phase HPLC | Silica (e.g., YMC PVA-Sil) | Heptane/Methyl-tert-butyl ether gradients. frontiersin.org | Separation of fatty acyl subclasses. frontiersin.org |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water or other organic solvent gradients. frontiersin.org | Separation of individual fatty acyl compounds. frontiersin.org |

| Gas Chromatography (GC) | Fused silica capillary column (e.g., HP-5MS). alga.cz | Helium (carrier gas). alga.cz | Purity analysis of derivatives (e.g., FAMEs) to infer the purity of the parent acyl chloride. ifremer.fr |

Fundamental Reaction Pathways and Mechanistic Insights

The primary reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a versatile reaction that allows for the synthesis of a wide range of carboxylic acid derivatives from this compound. pearson.com

This compound reacts readily with alcohols to form esters. researchgate.netchemguide.co.uk This reaction, known as esterification, is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is typically vigorous at room temperature. chemguide.co.uk

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. khanacademy.org This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the ester. libretexts.org

Table 1: Examples of Esterification Reactions with this compound

| Alcohol | Product | Reaction Conditions |

| Ethanol | Ethyl (9Z)-hexadec-9-enoate | Room temperature, often with a base like pyridine |

| Methanol | Methyl (9Z)-hexadec-9-enoate | Similar to ethanol |

| Cholesterol | Cholesteryl (9Z)-hexadec-9-enoate | May require heating and a catalyst like FeCl3·6H2O for bulky alcohols researchgate.netepa.gov |

This table is illustrative and based on general principles of esterification of acyl chlorides.

The reaction of this compound with primary or secondary amines yields amides. This amidation reaction is generally rapid and exothermic. Similar to esterification, a base is often used to scavenge the HCl produced.

The mechanism is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile. The resulting N-substituted amides are important in various biological and chemical contexts. For instance, N-[(Z)-Hexadec-9-enoyl]homoserine lactone is a compound isolated from Roseovarius tolerans. medchemexpress.com

This compound can react with thiols to form thioesters. These compounds are significant in both biological and synthetic chemistry. tudelft.nl The reaction mechanism mirrors that of esterification and amidation, with the sulfur atom of the thiol serving as the nucleophile. The use of a Lewis acid catalyst, such as FeCl3, can facilitate this reaction, particularly when dealing with less reactive thiols. tudelft.nl Research has shown that these reactions can proceed with high yields and purity, even at room temperature and without a solvent. tudelft.nl

Hydrolytic Stability and Decomposition Mechanisms

This compound is susceptible to hydrolysis, reacting with water to form hexadec-9-enoic acid and hydrochloric acid. libretexts.org This reaction is a type of nucleophilic acyl substitution where water acts as the nucleophile. The reaction can be rapid, and care must be taken to store the compound in a dry, well-ventilated place. echemi.com

The decomposition is catalyzed by the presence of moisture. The initial step is the nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a chloride ion, and a proton is transferred to a water molecule, yielding the carboxylic acid and hydronium and chloride ions.

Reductive Transformations to Aldehydes and Alcohols

The reduction of acyl chlorides like this compound can lead to the formation of either aldehydes or primary alcohols, depending on the reducing agent used. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce the acyl chloride all the way to the corresponding primary alcohol, (9Z)-hexadec-9-en-1-ol.

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. A common method for this transformation is the Rosenmund reduction, which uses hydrogen gas with a poisoned catalyst (palladium on barium sulfate, treated with quinoline (B57606) or sulfur) to prevent over-reduction of the aldehyde.

Catalytic Approaches to Modulate Reactivity and Selectivity

Catalysis plays a crucial role in controlling the reactivity and selectivity of reactions involving this compound, particularly in differentiating between the acyl chloride functionality and the double bond, or in controlling the stereochemistry of reactions at the double bond.

Z-Selective Olefin Metathesis: Molybdenum and tungsten-based catalysts have been developed for Z-selective olefin metathesis reactions. nih.govresearchgate.netnih.govescholarship.org These catalysts could potentially be employed in cross-metathesis reactions with this compound to synthesize new unsaturated acyl chlorides with high stereoselectivity for the Z-isomer. Molybdenum monoaryloxide chloride complexes, in particular, have shown high efficiency and Z-selectivity in such transformations. nih.govnih.govescholarship.org

Selective Hydrogenation: While complete hydrogenation of the double bond is straightforward, achieving selective hydrogenation of the acyl chloride to an aldehyde in the presence of the double bond, or vice-versa, requires specific catalytic systems. For instance, "poisoned" catalysts like Lindlar's catalyst are known to reduce acyl chlorides to aldehydes. Conversely, certain ruthenium or rhodium complexes with sulfonated phosphine (B1218219) ligands have been used for the selective hydrogenation of α,β-unsaturated aldehydes, suggesting that with appropriate ligand design, selective hydrogenation of the double bond in this compound could be achieved.

Palladium-Catalyzed Cross-Coupling Reactions: The acyl chloride moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form ketones. The challenge lies in performing these reactions selectively in the presence of the double bond. The choice of catalyst, ligands, and reaction conditions is critical to prevent side reactions at the alkene.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, this compound can be used to acylate aromatic compounds in a Friedel-Crafts reaction. libretexts.org The double bond may remain intact under these conditions, provided that it does not react with the Lewis acid or the carbocation intermediates.

The table below summarizes some catalytic approaches and their potential applications to this compound.

| Catalytic Approach | Catalyst Example | Potential Application for this compound | Expected Outcome |

| Z-Selective Olefin Metathesis | Molybdenum monoaryloxide chloride complexes | Cross-metathesis with other olefins | Synthesis of novel Z-unsaturated acyl chlorides |

| Selective Hydrogenation | Lindlar's Catalyst | Reduction of the acyl chloride | Formation of hexadec-9-enal |

| Palladium-Catalyzed Coupling | Pd(PPh₃)₄ | Suzuki coupling with an organoboron compound | Formation of a ketone, preserving the double bond |

| Friedel-Crafts Acylation | AlCl₃ | Acylation of an aromatic substrate like benzene | Formation of 9-hexadecenyl phenyl ketone |

Reaction Kinetics and Mechanisms in Novel Media (e.g., Microdroplets)

The study of reaction kinetics and mechanisms in unconventional media like microdroplets has revealed significant rate accelerations for various organic reactions. While specific kinetic data for this compound in microdroplets is not available, general principles suggest that its reactions could also be accelerated.

Reactions in microdroplets, generated for example by electrospray ionization, can be orders of magnitude faster than in bulk solution. This acceleration is attributed to several factors, including the high surface-to-volume ratio, partial solvation of reactants at the droplet interface, and potentially high concentrations of reagents due to solvent evaporation.

For the hydrolysis of acyl chlorides, the reaction mechanism is generally accepted to be a nucleophilic addition-elimination process. chemguide.co.uklibretexts.orgchemguide.co.uk In water, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. chemguide.co.uk Kinetic studies on the hydrolysis of various acyl chlorides have shown that the mechanism can shift from bimolecular to unimolecular (SN1-like) with increasing electron donation to the carbonyl group. researchgate.netrsc.org

In the context of microdroplets, the hydrolysis of this compound would likely follow a similar mechanism but at a greatly accelerated rate. The interface of the microdroplet could facilitate the orientation of the water molecules and the acyl chloride, lowering the activation energy for the nucleophilic attack.

The table below outlines a hypothetical comparison of reaction rates for the hydrolysis of an acyl chloride in bulk solution versus microdroplets, based on general findings in the literature.

| Reaction Medium | Relative Reaction Rate | Key Factors Influencing Kinetics |

| Bulk Solution (e.g., water) | 1x | Solvent polarity, temperature, catalyst presence |

| Microdroplets | 10²x - 10⁶x | High surface-to-volume ratio, partial solvation, reactant concentration |

Acylation of Carbon Nucleophiles, Including Enolate Chemistry

This compound is a potent acylating agent for a variety of carbon nucleophiles, most notably enolates, leading to the formation of β-dicarbonyl compounds. mdpi.compearson.comorganic-chemistry.org These products are valuable intermediates in organic synthesis.

The reaction of this compound with an enolate proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgchemistrystudent.com The enolate, a resonance-stabilized carbanion, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to yield the β-dicarbonyl product. libretexts.orgchemistrystudent.com

A critical aspect of enolate acylation is the competition between C-acylation and O-acylation. acs.orgnih.govpharmaxchange.infoyoutube.com C-acylation leads to the desired β-dicarbonyl compound, while O-acylation results in the formation of an enol ester. The outcome of this competition is influenced by several factors:

The nature of the enolate counter-ion: More covalent metal-oxygen bonds (e.g., with Mg²⁺) tend to favor C-acylation, while more ionic bonds (e.g., with K⁺) can favor O-acylation. nih.gov

The solvent: Non-polar solvents often favor C-acylation, whereas polar aprotic solvents can promote O-acylation. nih.gov

The acylating agent: More reactive acylating agents, like acyl chlorides, generally favor C-acylation compared to anhydrides. nih.gov

Temperature: Lower temperatures often favor C-acylation. nih.gov

When using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, C-acylation is typically the major pathway. youtube.com

The synthesis of 1,3-diketones from ketones and acyl chlorides is a well-established transformation. mdpi.comorganic-chemistry.orgresearchgate.netrsc.orgeurjchem.com For example, the reaction of this compound with the enolate of acetone (B3395972) would yield a β-diketone, specifically nonadec-12-ene-2,4-dione.

The table below provides a general overview of the factors influencing the regioselectivity of enolate acylation.

| Factor | Favors C-Acylation (β-Diketone) | Favors O-Acylation (Enol Ester) |

| Counter-ion | Mg²⁺, Li⁺ | K⁺, Na⁺ |

| Solvent | Non-polar (e.g., toluene) | Polar aprotic (e.g., DME, HMPA) |

| Acylating Agent | Acyl Chloride | Acetic Anhydride |

| Temperature | Low Temperature | High Temperature |

Derivatives, Conjugates, and Advanced Chemical Transformations Involving Hexadec 9 Enoyl Chloride

Synthesis and Characterization of Esters and Amides

The reactivity of the acyl chloride group in hexadec-9-enoyl chloride allows for straightforward esterification and amidation reactions with a variety of nucleophiles, including alcohols, amines, and more complex molecules like sugars and amino acids. These reactions are fundamental in creating a diverse range of functional molecules.

The synthesis of chiral esters through the reaction of this compound with enantiomerically pure butan-2-ol serves as a critical tool for stereochemical investigations. The process typically involves reacting the acid chloride with either (R)- or (S)-butan-2-ol under anhydrous conditions, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

The resulting diastereomeric esters can be analyzed using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to study the influence of the chiral center on the properties and interactions of the fatty acid chain. These studies are essential for understanding the stereospecific requirements of biological systems, such as enzyme-substrate interactions and pheromone recognition in insects.

Table 1: Synthesis of Chiral Esters with Butan-2-ol

| Reactant 1 | Reactant 2 | Product | Application |

|---|---|---|---|

| This compound | (S)-Butan-2-ol | (S)-butan-2-yl (Z)-hexadec-9-enoate | Stereochemical studies, analysis of enzyme specificity |

This compound is a key building block in the synthesis of glycerol-based esters, which are analogs of naturally occurring triglycerides and phospholipids. By reacting this compound with glycerol (B35011) or its protected derivatives, chemists can create mono-, di-, and triglycerides with defined fatty acid composition. These synthetic lipids are invaluable for studying lipid metabolism, membrane structure, and the physical properties of lipid bilayers. For instance, the controlled acylation of glycerol allows for the preparation of lipids with specific fatty acids at designated positions, enabling detailed investigations into the structure-function relationships of complex lipids.

The conjugation of this compound with carbohydrates leads to the formation of glycoside-based derivatives, which are a class of non-ionic surfactants. nih.govnih.gov These amphiphilic molecules, possessing a hydrophilic sugar head group and a hydrophobic fatty acid tail, exhibit surface-active properties and are of interest for applications in pharmaceuticals, cosmetics, and food science. uniurb.it The synthesis typically involves the acylation of a hydroxyl group on a sugar molecule, such as glucose or lactose, with this compound. uniurb.it The resulting sugar esters can self-assemble into micelles in aqueous solutions, and their properties, such as the critical micelle concentration (CMC), can be tuned by modifying the carbohydrate or fatty acid component. researchgate.net

Table 2: Examples of Glycoside-Based Derivatives

| Carbohydrate | Acylating Agent | Product Class | Potential Application |

|---|---|---|---|

| Glucose | This compound | Glucoside ester | Non-ionic surfactant, emulsifier |

The synthesis of creatine-fatty acid conjugates using this compound represents a strategy to enhance the bioavailability and cellular uptake of creatine. Creatine plays a crucial role in cellular energy metabolism, but its therapeutic potential can be limited by its transport across biological membranes. nih.gov By covalently linking this compound to creatine, a more lipophilic prodrug is formed. google.com This modification is designed to facilitate passive diffusion across cell membranes, with the fatty acid tail being subsequently cleaved by intracellular enzymes to release active creatine. google.com

Functionalization of the Alkene Moiety for Diverse Scaffolds

The carbon-carbon double bond within the this compound molecule provides a site for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of diverse molecular scaffolds.

The alkene moiety of this compound can undergo halogenation and hydrohalogenation reactions. louisville.edu The addition of halogens, such as chlorine or bromine, across the double bond results in the formation of a dihaloalkane derivative. vulcanchem.com Hydrohalogenation, the addition of a hydrogen halide like hydrogen chloride (HCl) or hydrogen bromide (HBr), leads to the formation of a monohaloalkane. louisville.edu These reactions proceed via electrophilic addition mechanisms and can be used to introduce reactive handles into the fatty acid chain for further synthetic modifications. The resulting halogenated compounds can serve as intermediates in the synthesis of various other derivatives, expanding the chemical space accessible from this compound.

Synthesis of N-Acyl Homoserine Lactones (AHLs) for Quorum Sensing Research

N-Acyl Homoserine Lactones (AHLs) are crucial signaling molecules in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. caymanchem.com The synthesis of specific AHLs, such as N-[(Z)-Hexadec-9-enoyl]homoserine lactone, is essential for studying these communication systems. caymanchem.commedchemexpress.com The general synthetic route involves the reaction of (S)-Homoserine lactone hydrobromide with an appropriate acid chloride, like this compound, under Schotten-Baumann conditions. beilstein-journals.org This method provides a convenient way to prepare AHLs with unfunctionalized acyl chains. beilstein-journals.org

The structure of AHLs, consisting of a homoserine lactone ring and an acyl side chain, allows for significant diversity. beilstein-journals.orgmdpi.com The length of the acyl chain, which typically ranges from 4 to 18 carbons, and the presence of functionalities on the chain contribute to the specificity of the signal. caymanchem.combeilstein-journals.org For instance, N-cis-hexadec-9Z-enoyl-L-Homoserine lactone is a long-chain AHL that acts as a quorum sensing signal in certain strains of Sinorhizobium meliloti. caymanchem.com Understanding and manipulating these signaling pathways is a promising approach for developing new antimicrobial therapies. caymanchem.com

Table 1: Synthesis of N-Acyl Homoserine Lactones (AHLs)

| Precursor 1 | Precursor 2 | Reaction Condition | Product | Application |

|---|

This table summarizes the key components and conditions for the synthesis of N-Acyl Homoserine Lactones.

Preparation of N-Acylated Alanine (B10760859) Methyl Esters (NAMEs)

N-Acylated Alanine Methyl Esters (NAMEs) are another class of compounds that can be synthesized using this compound. These are structural analogues of AHLs. nih.govalga.cz For example, (Z)-N-(hexadec-9-enoyl)alanine methyl ester has been identified in culture extracts of Roseovarius tolerans. nih.govresearcher.life The synthesis of these molecules can be achieved through the amide coupling of an amino acid methyl ester, such as alanine methyl ester, with the corresponding fatty acid chloride. nih.govnih.gov

A specific example is the synthesis of (Z)-N-(hexadec-9-enoyl)alanine methyl ester, which was confirmed through synthesis. researcher.life Research has also led to the isolation and synthesis of oxygenated NAMEs, such as (Z)-N-16-hydroxyhexadec-9-enoyl-l-alanine methyl ester, from the marine bacterium Roseovarius tolerans EL-164. researchgate.netnih.gov Unlike AHLs, some NAMEs have shown moderate antibacterial activity but no quorum-sensing or quorum-quenching activity. nih.gov

Table 2: Preparation of N-Acylated Alanine Methyl Esters (NAMEs)

| Precursor 1 | Precursor 2 | Product | Source/Application |

|---|---|---|---|

| Alanine methyl ester | This compound | (Z)-N-(hexadec-9-enoyl)alanine methyl ester | Identified in Roseovarius tolerans |

This table outlines the precursors for synthesizing specific N-Acylated Alanine Methyl Esters.

Integration into Complex Natural Product Analogues and Bioconjugates

This compound is also a key building block for creating more complex molecules, including analogues of natural products and bioconjugates.

Triterpenoids, a large and diverse class of natural products, can be chemically modified using this compound to enhance their analytical detection or to create novel bioactive compounds. nih.gov The hydroxyl and carboxyl groups on triterpenoids are the primary sites for derivatization. nih.gov For instance, oleanane-type triterpenoid (B12794562) esters have been isolated where the hydroxyl group is esterified with (9Z)‐hexadec‐9‐enoate. researchgate.netresearchgate.net This includes compounds like 3-O-[(9Z)-hexadec-9-enoyl]erythrodiol and 3-O-[(9Z-hexadec-9-enoyl]-β-amyrin, which were isolated from the flowers of Tagetes erecta. researchgate.netresearchgate.net The derivatization is often performed to improve the detection of these compounds in methods like HPLC. nih.gov

In the field of lipidomics, which studies the pathways and networks of cellular lipids, this compound plays a role in synthesizing standards for identifying and quantifying specific lipid species. aston.ac.uk Lysophosphatidylcholine (B164491) (LPC) and its chlorinated derivatives, lysophosphatidylcholine chlorohydrins (LPC-ClOH), are implicated in inflammatory conditions like atherosclerosis. nih.govresearchgate.net To study these molecules, researchers synthesize specific plasmenylcholines, such as 1-O-hexadec-1'-enyl-2-octadec-9'-enoyl-GPC, using octadec-9'-enoyl chloride, a close structural relative of this compound. nih.govresearchgate.net These synthetic lipids can then be used to generate LPC-ClOH standards through reaction with hypochlorous acid (HOCl). nih.gov This allows for the accurate detection and quantification of LPC-ClOH in biological samples, such as human atherosclerotic lesions. nih.govresearchgate.net

The structural motif provided by this compound can be incorporated into molecules designed to inhibit specific enzymes. For example, research into inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, has led to the synthesis of heterobivalent inhibitors. nih.gov While not directly using this compound, the principles of linking different inhibitor moieties are relevant. More directly, some studies have explored the potential inhibitory effects of compounds containing the hexadec-9-enoyl group. For instance, (Z)-N-hexadec-9-enoylphenylalanine has been identified and synthesized. mdpi.com Additionally, arginase inhibitors containing boronic acid have been developed, demonstrating the utility of modifying amino acid structures, a process where acyl chlorides are often used. mdpi.com

This compound and related fatty acyl chlorides can be used in the synthesis of insecticide analogs. Research has shown that certain lipoamino acids, such as (Z)-N-hexadec-9-enoylphenylalanine, can be synthesized and evaluated for their insecticidal activities. mdpi.com For example, these compounds have been tested for larvicidal activity against Aedes aegypti. mdpi.com The synthesis of these analogs often involves the coupling of a fatty acyl chloride with an amino acid derivative. mdpi.com Another area of insecticide development involves creating compounds that interfere with biological processes like the β-oxidation of fatty acids, where derivatives of fatty acids could serve as starting points for synthesis. chimia.ch

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Acyl Homoserine Lactones (AHLs) |

| N-[(Z)-Hexadec-9-enoyl]homoserine lactone |

| (S)-Homoserine lactone hydrobromide |

| N-Acylated Alanine Methyl Esters (NAMEs) |

| (Z)-N-(hexadec-9-enoyl)alanine methyl ester |

| Alanine methyl ester |

| (Z)-N-16-hydroxyhexadec-9-enoyl-l-alanine methyl ester |

| Triterpenoids |

| 3-O-[(9Z)-hexadec-9-enoyl]erythrodiol |

| 3-O-[(9Z-hexadec-9-enoyl]-β-amyrin |

| Lysophosphatidylcholine (LPC) |

| Lysophosphatidylcholine chlorohydrins (LPC-ClOH) |

| 1-O-hexadec-1'-enyl-2-octadec-9'-enoyl-GPC |

| Octadec-9'-enoyl chloride |

| Hypochlorous acid (HOCl) |

| Acetyl-CoA carboxylase (ACC) |

| (Z)-N-hexadec-9-enoylphenylalanine |

| Boronic acid |

| Lipoamino acids |

| Palmitoleic acid |

| Sinorhizobium meliloti |

| Roseovarius tolerans |

| Tagetes erecta |

| Aedes aegypti |

| Palmitic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Pyridine |

| Dansyl chloride |

| Methanol |

| Acetic acid |

| Acetic anhydride |

| Sodium hydroxide |

| Potassium hydroxide |

| Serine |

| Cysteine |

| Valine |

| Glycine |

| L-arginine |

| Nitric oxide |

| Nitric oxide synthase (NOS) |

| Arginase (ARG) |

| Oleanane |

| Erythrodiol |

| β-amyrin |

| Ursolic acid |

| Plasmenylcholine |

| Glycerol-3-phosphate |

| Trifluoroacetic acid |

| Acetyl chloride |

| Ammonium chloride |

| Sulfuric acid |

| Sodium borohydride |

| Ethyl chloroformate |

| N,O-dimethylhydroxylamine |

| i-PrMgBr |

| 1-tert-butyl-4-methyl piperidine-1,4-dicarboxylate |

| Weinreb amide |

| Dibutylenboronate |

| Azobisisobutyronitrile |

| Tetrabromomethane |

| Triphenylphosphine |

| n-pentadecanal |

| (R)-1-bromo-2-methyloctane |

| (R)-7-methyltricos-8-ene |

| Cumene hydroperoxide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Tridecanal |

| Formaldehyde |

| Tridecanoic acid |

| Copaene |

| Germacrene D |

| beta-ylangene |

| n-decane |

| Triolein |

| Elaidic acid |

| Stearic acid |

| n-hexadecanoic acid |

| ergost-5-en-3-ol |

| stigmasta-5,22-dien-3-ol |

| gamma-sitosterol |

| octadecanoic acid |

| (Z)-hexadec-9-enal |

| 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate |

Applications in Interdisciplinary Research Fields

Contributions to Advanced Materials Science and Engineering

The reactivity of the acyl chloride group, combined with the long hydrocarbon chain, allows for the integration of Hexadec-9-enoyl chloride into various materials to impart specific properties, such as hydrophobicity and biocompatibility.

Long-chain acyl chlorides are utilized in the functionalization and synthesis of advanced polymeric systems. The acyl chloride group can react with hydroxyl or amine functionalities on polymer backbones, enabling the covalent attachment of the C16 acyl chain. This surface modification can dramatically alter the properties of the original polymer. For instance, hydrophilic polymers can be rendered hydrophobic, a property desirable for creating water-repellent surfaces or for controlling the interaction of the material with biological systems.

One common application is in the surface modification of biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA). By incorporating fatty acid chains onto the surface of PLGA microspheres or scaffolds, researchers can modulate the material's degradation rate and improve its interaction with cells for tissue engineering applications. While studies may not exclusively name this compound, the principles of using fatty acid chlorides like palmitoyl chloride (a C16 saturated analog) for such modifications are well-established researchgate.netyale.edu. These modifications are crucial for developing materials for controlled drug delivery and tissue engineering yale.edu.

Furthermore, acyl chlorides are employed as terminating agents in living ring-opening polymerization, allowing for the synthesis of well-defined functionalized biodegradable polymers nih.govconsensus.app. This method provides precise control over the polymer's end-groups, enabling the introduction of specific functionalities, such as the hexadecenoyl group, which can influence the self-assembly and biological interactions of the resulting polymers.

The development of bio-inspired materials often seeks to mimic the properties of natural surfaces and structures. The hydrophobic nature of the hexadecenoyl chain makes this compound a suitable reagent for creating surfaces that replicate the water-repellency of leaves or the specialized lipid layers of cell membranes.

For example, the esterification of cellulose with long-chain fatty acid chlorides is a method used to create hydrophobic or even superhydrophobic paper and textile materials researchgate.net. This process involves the reaction of the acyl chloride with the hydroxyl groups of cellulose, effectively grafting the fatty acyl chains onto the surface. This modification can impart improved water resistance and barrier properties to cellulose-based materials. The use of an unsaturated acyl chloride like this compound could also offer pathways for further chemical modification at the site of the double bond.

The synthesis of novel cationic lipids for gene delivery is another area where bio-inspired design is crucial rsc.org. While not a direct application of this compound, the synthesis of these complex lipids often involves the use of various acyl chlorides to create the lipid tails of these amphiphilic molecules. The specific geometry and chemical nature of these tails are critical for their ability to self-assemble into liposomes and effectively transfect cells.

Phytochemistry and Natural Product Chemistry

This compound, as a reactive derivative of palmitoleic acid, holds significant relevance in the fields of phytochemistry and natural product chemistry. Its utility stems from its role as a precursor and a reactive intermediate in the synthesis and analysis of various natural compounds.

Palmitoleic acid, the carboxylic acid corresponding to this compound, is a naturally occurring monounsaturated fatty acid found in a variety of plant sources. Notable concentrations are present in macadamia oil (Macadamia integrifolia), where it constitutes about 17% of the fatty acid content, and in sea buckthorn oil (Hippophae rhamnoides), with concentrations ranging from 19-29%. wikipedia.org Other plant oils, such as milkweed and avocado oil, also contain relatively high percentages of this fatty acid. celignis.com The presence of palmitoleic acid in these natural sources makes its activated form, this compound, a valuable tool for researchers in phytochemistry for the synthesis of complex lipids and other natural products containing this specific fatty acyl chain.

The high reactivity of the acyl chloride functional group makes this compound a key reagent in the laboratory synthesis of various natural products. Acyl chlorides are among the most reactive derivatives of carboxylic acids and can be readily converted into other functional groups such as esters and amides. wikipedia.orgstudy.com This reactivity is crucial for constructing the complex molecular architectures often found in natural products. For instance, this compound can be used to introduce the palmitoleoyl group into a target molecule to create specific esters or amides that are either identical to or analogues of naturally occurring compounds. This is particularly relevant in the synthesis of glycerides, waxes, and other lipid-based natural products.

In the broader context of natural product chemistry, fatty acid chlorides, including this compound, serve as essential building blocks. seqens.com Their ability to react with a wide range of nucleophiles allows for the construction of diverse molecular structures. The synthesis of novel compounds with potential biological activity often relies on the strategic use of such reactive intermediates.

Table 1: Natural Sources of Palmitoleic Acid

| Plant Source | Scientific Name | Concentration of Palmitoleic Acid |

| Macadamia Nut Oil | Macadamia integrifolia | ~17% |

| Sea Buckthorn Oil | Hippophae rhamnoides | 19-29% |

| Milkweed Oil | Asclepias syriaca | High Percentage |

| Avocado Oil | Persea americana | High Percentage |

Environmental Chemistry: Fate and Transformations of Lipids and Hydrocarbons

The environmental fate and transformation of lipids and hydrocarbons are critical areas of study in environmental chemistry. While direct research on this compound in this context is limited, its behavior can be inferred from the known environmental pathways of its parent fatty acid, palmitoleic acid, and the general reactivity of acyl chlorides.

Palmitoleic acid, as a naturally occurring fatty acid, is subject to microbial degradation in the environment. Microorganisms possess the enzymatic machinery to break down fatty acids through processes like β-oxidation. The double bond in the C-9 position of palmitoleic acid introduces a variation in this degradation pathway compared to saturated fatty acids.

The introduction of this compound into the environment, for instance through industrial effluent, would likely be short-lived due to its high reactivity. Acyl chlorides readily hydrolyze in the presence of water to form the corresponding carboxylic acid, in this case, palmitoleic acid, and hydrochloric acid. wikipedia.orgchemeurope.com Therefore, the primary environmental impact of this compound would be the formation of these two products. The resulting palmitoleic acid would then enter the natural biogeochemical cycles for fatty acids.

The presence of chloride ions and acidic conditions, which would result from the hydrolysis of this compound, can influence the transformation of other lipids in the environment. For example, in the context of food processing and environmental reactions at high temperatures, the presence of chloride ions has been shown to influence the formation of chlorinated fatty acid esters.

Furthermore, the general class of lipids and hydrocarbons undergoes various transformations in the environment, including photo-oxidation, autoxidation, and microbial metabolism. The specific structure of this compound, with its unsaturated bond and reactive acyl chloride group, suggests it would be susceptible to these transformation pathways. The double bond is a site for oxidation, which can lead to the formation of various oxygenated products.

Table 2: Potential Environmental Fate of this compound

| Process | Description | Resulting Products |

| Hydrolysis | Rapid reaction with water. | Palmitoleic acid and Hydrochloric acid |

| Microbial Degradation | Breakdown by microorganisms (primarily of the resulting palmitoleic acid). | Carbon dioxide, water, and biomass |

| Oxidation | Reaction with oxygen, potentially initiated by light or heat (primarily of the resulting palmitoleic acid). | Various oxygenated derivatives (e.g., epoxides, aldehydes, ketones) |

Computational Chemistry and Theoretical Studies of Hexadec 9 Enoyl Chloride

Molecular Modeling of Structure, Conformation, and Energetics

Molecular modeling of Hexadec-9-enoyl Chloride allows for a detailed examination of its three-dimensional structure, preferred conformations, and energetic landscape. Using computational methods such as molecular mechanics and quantum mechanics, researchers can predict various structural parameters.

Conformational analysis reveals the different spatial arrangements of the molecule and their relative energies. For this compound, rotations around the single bonds of the alkyl chain give rise to numerous conformers. The most stable conformations are typically those that minimize steric hindrance and torsional strain. The energetic profile of these conformations can be mapped to identify low-energy states that are more likely to be populated.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.80 Å |

| C=C Bond Length | ~1.34 Å |

| C-C-C Bond Angle (Alkyl Chain) | ~112° |

| Dihedral Angle (around C9=C10) | ~0° (for cis isomer) |

Note: These values are theoretical and obtained from molecular modeling calculations.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These methods can be used to predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the distribution and energies of these orbitals determine its electrophilic and nucleophilic character.

The LUMO is primarily localized on the carbonyl carbon of the acyl chloride group, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO is related to the molecule's electron affinity and its reactivity as an electrophile. A lower LUMO energy suggests a stronger electrophile. The HOMO, on the other hand, is generally associated with the π-electrons of the C=C double bond, making this region susceptible to electrophilic attack. The energy of the HOMO is related to the ionization potential. researchgate.net

The HOMO-LUMO energy gap is an important indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.6 |

Note: These values are theoretical and can vary depending on the level of theory and basis set used in the calculation.

This compound is a potent acylating agent, and computational modeling can be used to study the mechanisms of these reactions in detail. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate.

For a typical acylation reaction, such as the reaction of this compound with an alcohol or an amine, the transition state involves the formation of a tetrahedral intermediate. Computational modeling can determine the geometry and energy of this transition state, providing insights into the reaction's activation energy and, consequently, its rate. These models can also elucidate the role of catalysts or solvent molecules in stabilizing the transition state and facilitating the reaction.

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico methods are instrumental in understanding the structure-activity relationships (SAR) of this compound and its derivatives. SAR studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. By computationally generating a series of related compounds and predicting their properties, researchers can identify key structural features that are important for a desired activity.

For example, if this compound is being investigated as a precursor for a series of bioactive esters or amides, computational methods can be used to predict how changes in the alkyl chain length, the position and stereochemistry of the double bond, or the nature of the nucleophile will affect the final product's properties. This can include predictions of binding affinity to a biological target, solubility, and metabolic stability.

Computational Docking and Enzyme Binding Studies

Computational docking is a powerful technique used to predict the preferred orientation of a molecule when it binds to a target protein or enzyme. dergipark.org.tr This is particularly relevant if this compound or its derivatives are being studied for their potential biological activity.

In a docking simulation, the this compound molecule (or a derivative) is placed in the active site of a target enzyme, and various possible binding poses are evaluated based on a scoring function that estimates the binding affinity. nanobioletters.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, if a derivative of this compound is designed to inhibit a specific enzyme, docking studies can help to optimize the molecule's structure to achieve a better fit in the active site and, therefore, higher inhibitory potency. These computational predictions can guide the synthesis of new compounds and reduce the need for extensive experimental screening. researchgate.net

Table 3: Hypothetical Docking Scores for a Hexadec-9-enoyl Derivative with a Target Enzyme

| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hexadec-9-enoyl-amide | Lipase | -8.5 | SER105, HIS224, ASP176 |

| Hexadec-9-enoyl-ester | Cyclooxygenase | -7.9 | ARG120, TYR355, SER530 |

Note: These are hypothetical examples to illustrate the output of a computational docking study.

Advanced Analytical Characterization Techniques for Hexadec 9 Enoyl Chloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular framework and the types of chemical bonds present in Hexadec-9-enoyl Chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of (Z)-Hexadec-9-enoyl Chloride, distinct signals corresponding to different types of protons are expected. The protons on the cis-double bond (C9-H and C10-H) would typically appear as a multiplet in the range of δ 5.3-5.4 ppm. The methylene protons adjacent to the acyl chloride group (-CH₂-COCl) are significantly deshielded and would resonate downfield, expected around δ 2.8-2.9 ppm as a triplet. The terminal methyl group (-CH₃) would produce a triplet signal at approximately δ 0.9 ppm. Other methylene (-CH₂-) groups along the aliphatic chain would create a complex series of multiplets, largely between δ 1.2-2.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is the most deshielded, with an expected chemical shift in the range of δ 172-174 ppm. The olefinic carbons of the cis-double bond would appear around δ 128-132 ppm. The carbon of the terminal methyl group is the most shielded, resonating at approximately δ 14 ppm, while the various methylene carbons would have signals throughout the δ 22-50 ppm range.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in 1D spectra. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the coupling between the olefinic protons and their neighboring methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively linking the proton and carbon frameworks and validating the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-Hexadec-9-enoyl Chloride

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (-COCl) | - | 172-174 |

| C2 (-CH₂COCl) | 2.8-2.9 (t) | 48-50 |

| C9/C10 (-CH=CH-) | 5.3-5.4 (m) | 128-132 |

| C16 (-CH₃) | 0.9 (t) | 14 |

| Other -CH₂- | 1.2-2.1 (m) | 22-35 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its identity.

The most prominent feature would be a very strong and sharp absorption band in the region of 1785-1815 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an acyl chloride. This peak's high frequency distinguishes it from other carbonyl compounds like ketones, esters, and carboxylic acids.

Another key feature would be the absorption corresponding to the C=C stretching of the cis-alkene, which is expected to appear as a medium-intensity band around 1650-1660 cm⁻¹. The C-H stretching vibration of the hydrogens on the double bond (=C-H) would be observed as a medium-intensity peak just above 3000 cm⁻¹ (typically 3000-3030 cm⁻¹).

Additionally, the spectrum would display strong C-H stretching absorptions from the aliphatic methylene and methyl groups in the 2850-2960 cm⁻¹ range. nih.govnist.gov C-H bending vibrations for these groups would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (R-COCl) | C=O stretch | 1785 - 1815 | Strong, Sharp |

| cis-Alkene (-CH=CH-) | C=C stretch | 1650 - 1660 | Medium |

| cis-Alkene (=C-H) | C-H stretch | 3000 - 3030 | Medium |

| Alkyl (-CH₂, -CH₃) | C-H stretch | 2850 - 2960 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing molecules, often in solution. While acyl chlorides are highly reactive and can hydrolyze in the presence of water, ESI-MS analysis is possible under carefully controlled aprotic conditions. In positive-ion mode, this compound would likely be detected as an adduct with sodium ([M+Na]⁺) or other available cations. In negative-ion mode, it could form an adduct with anions like chloride ([M+Cl]⁻), which can enhance sensitivity for certain lipid classes. nih.govelsevierpure.com The resulting mass spectrum would clearly indicate the molecular weight of the parent molecule through these adducts.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₆H₂₉ClO), the calculated monoisotopic mass is 272.190693 Da. epa.gov An HRMS measurement yielding a mass value very close to this, with low ppm (parts-per-million) error, would provide definitive confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying volatile components within a mixture. impact-solutions.co.uk Due to the thermal lability and reactivity of acyl chlorides, direct analysis can be challenging. A common approach involves derivatization, for instance, by reacting the this compound with an alcohol (like methanol or butanol) to form a more stable and volatile ester. acs.org This ester derivative can then be readily separated from other components in a mixture by the gas chromatograph.

The separated component then enters the mass spectrometer, which acts as a detector. Using electron ionization (EI), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." For a derivative of this compound, characteristic fragments would include the molecular ion peak (M⁺), a peak corresponding to the acylium ion ([RCO]⁺), and a series of peaks resulting from the cleavage of the alkyl chain. libretexts.orgchemguide.co.uk The mass spectrum of the saturated analog, palmitoyl chloride, shows a characteristic fragmentation pattern that can be used as a reference. nist.gov By comparing the obtained mass spectrum to a library database (like NIST), the identity of the compound can be confirmed. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the unequivocal structural confirmation of this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides detailed structural information, including the location of the double bond within the fatty acyl chain.

In a typical MS/MS experiment, the this compound molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. The selection of this precursor ion in the first mass analyzer is followed by its fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For unsaturated fatty acyl chlorides, a significant fragmentation pathway involves the neutral loss of hydrochloric acid (HCl). Another key fragmentation occurs at the carbon-carbon double bond, which helps to pinpoint its location at the 9th position.

Key Fragmentation Pathways for this compound in MS/MS:

| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ions (m/z) | Structural Interpretation |

| 274.2 [M+H]⁺ | Collision-Induced Dissociation (CID) | 238.2 | Loss of HCl |

| 274.2 [M+H]⁺ | Collision-Induced Dissociation (CID) | Various | Cleavage at the C9-C10 double bond |

| 296.2 [M+Na]⁺ | Collision-Induced Dissociation (CID) | 260.2 | Loss of HCl |

This data is hypothesized based on established fragmentation patterns of similar long-chain unsaturated fatty acyl compounds.

The precise mass measurements obtained from high-resolution mass spectrometry in conjunction with these fragmentation patterns allow for the confident identification and structural elucidation of this compound and its derivatives, distinguishing them from isomeric compounds.

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are paramount for assessing the purity of this compound and for its isolation from reaction mixtures. The choice of technique depends on the volatility of the compound and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analytical determination of purity and the preparative isolation of this compound. Due to the reactive nature of the acyl chloride, reversed-phase HPLC is often employed, where the compound is separated based on its hydrophobicity.

A typical HPLC method would utilize a C18 stationary phase, which is non-polar, and a polar mobile phase. The gradient elution, starting with a more polar solvent and gradually increasing the proportion of a less polar organic solvent, allows for the efficient separation of this compound from more polar impurities, such as the corresponding carboxylic acid (Hexadec-9-enoic acid), and less polar byproducts. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group of the acyl chloride exhibits absorbance in the low UV region (around 210-220 nm).

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Expected Retention Time | ~15-18 minutes |

These parameters are representative and may require optimization for specific applications.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for monitoring the progress of reactions involving this compound. However, due to the high reactivity and potential for thermal degradation of the acyl chloride functional group, direct analysis can be challenging. A common and more robust approach is the derivatization of the acyl chloride to a more stable and volatile ester, typically the methyl ester, by reaction with methanol.

The resulting fatty acid methyl ester (FAME) is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is achieved on a capillary column with a non-polar or medium-polarity stationary phase. The retention time of the methyl hexadec-9-enoate provides a reliable measure of the presence and quantity of the original acyl chloride.

Typical GC-MS Conditions for the Analysis of Derivatized this compound:

| Parameter | Condition |

| Derivatization | Conversion to methyl ester with methanol |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (Scan range 50-500 m/z) |

This table outlines a general method that would be suitable for the analysis of the methyl ester derivative.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of reactions involving this compound and for the initial screening of product purity. Given the reactivity of acyl chlorides with the silica (B1680970) gel often used as the stationary phase, care must be taken. reddit.com The analysis should be performed quickly, and in some cases, a less reactive stationary phase like alumina may be preferred. reddit.com

A non-polar mobile phase is used to develop the TLC plate, allowing for the separation of the relatively non-polar this compound from more polar starting materials or byproducts. Visualization of the separated spots can be achieved using a variety of methods. A common technique for lipids is exposure to iodine vapor, which reversibly stains the compounds. rockefeller.edu Alternatively, a potassium permanganate stain can be used, which reacts with the double bond in the molecule to produce a visible spot.

Representative TLC System for this compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 or Alumina |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 9:1 v/v) |

| Visualization | Iodine vapor or Potassium permanganate stain |

| Expected Rf | ~0.7-0.8 |

The Rf value is an estimate and will vary depending on the exact conditions.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Their Broader Academic Impact

Hexadec-9-enoyl chloride has been established as a valuable and highly reactive intermediate in organic synthesis. Its primary role is as an acylating agent, enabling the introduction of the hexadec-9-enoyl group into various molecules. ebsco.com This reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering it susceptible to nucleophilic attack. chemistrystudent.com The synthesis of this compound is typically achieved through the reaction of its parent carboxylic acid, palmitoleic acid, with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under anhydrous conditions. ebsco.comchemistrystudent.com

The academic impact of this compound and other long-chain acyl chlorides is significant, particularly in the synthesis of complex organic molecules. nsf.gov These compounds are fundamental building blocks in the preparation of esters, amides, and ketones through reactions like esterification, amidation, and Friedel-Crafts acylation. ebsco.comsavemyexams.com For instance, its reaction with alcohols yields esters, while its reaction with ammonia (B1221849) or primary amines produces amides. chemistrystudent.comsavemyexams.com These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and various functional materials. nsf.gov The development of catalytic methods, such as palladium-catalyzed cross-coupling reactions involving acyl chlorides, has further expanded their synthetic utility, offering high chemoselectivity and functional group tolerance. nsf.gov

Furthermore, fatty acid derivatives, a class to which this compound belongs, are of great interest due to their diverse biological activities and industrial applications. numberanalytics.comunacademy.com They are integral components of lipids, which serve as structural components of cell membranes and as energy storage molecules. nih.gov Derivatives of fatty acids are also involved in cellular signaling pathways. nih.govnih.gov The study of these molecules contributes to a deeper understanding of biochemical processes and has applications in fields like human nutrition and health. nih.gov Specifically, N-(hexadec-9-enoyl)alanine methyl ester, a derivative of this compound, has been identified in marine bacteria and exhibits antialgal activity. researchgate.net

Identification of Emerging Research Avenues and Unexplored Potentials

The field of fatty acid chlorides, including this compound, is poised for significant advancements, driven by the increasing demand for specialty chemicals and sustainable products. strategicrevenueinsights.com24chemicalresearch.com A key emerging research avenue lies in the development of bio-based and sustainable fatty acid chlorides. strategicrevenueinsights.comverifiedmarketresearch.com As environmental regulations become more stringent, there is a growing need for greener alternatives to traditional chemical processes, and fatty acid chlorides derived from renewable sources like vegetable oils are gaining traction. verifiedmarketresearch.comopenpr.com

The unique properties of unsaturated fatty acid chlorides like this compound are driving their application in innovative pharmaceuticals and advanced agrochemicals. strategicrevenueinsights.com There is considerable potential for the exploration of novel derivatives with enhanced biological activities for use in drug development and crop protection. numberanalytics.commarketreportanalytics.comreading.ac.uk The synthesis of new antimicrobial and anticancer agents based on organoboron compounds derived from fatty acid chlorides is a promising area of investigation. mdpi.com

Furthermore, the application of fatty acid derivatives in materials science is an area with unexplored potential. Their use as corrosion inhibitors is an established field, but there is room for the development of more effective and environmentally benign derivatives. aessweb.com The incorporation of fatty acid derivatives into polymers to create novel biomaterials with specific functionalities is another exciting prospect. nih.govbarzlab.com The synthesis of lipid-polymer hybrid nanoparticles for advanced therapeutic delivery is an active area of research where compounds like this compound could play a role. nih.gov

Prospective Methodological Advancements and Interdisciplinary Collaborations

Future research in the synthesis and application of this compound will likely be characterized by methodological advancements and increased interdisciplinary collaboration. In terms of synthetic methodologies, there is a continuous drive to develop more efficient, selective, and environmentally friendly acylation reactions. acs.org Recent advancements in photoredox catalysis and the use of novel catalytic systems, such as those based on palladium or chromium, offer promising alternatives to classical methods. mdpi.commdpi.com The development of solvent-free mechanochemical methods for reactions involving acyl chlorides also represents a significant step towards greener chemistry. nsf.gov

The exploration of new catalytic systems for Friedel-Crafts acylation, moving from stoichiometric to catalytic and from homogeneous to heterogeneous catalysts, is an ongoing effort to improve the sustainability of these important reactions. acs.orgnih.gov The use of ultrasound-assisted synthesis is another green technique that has shown promise in accelerating chemical reactions involving acyl chlorides. nih.gov Additionally, new methods for the synthesis of acyl chlorides themselves, as well as their subsequent reactions, continue to be developed, expanding the toolkit available to organic chemists. acs.orgmdpi.comresearchgate.netresearchgate.netorganic-chemistry.org

Interdisciplinary collaborations will be crucial for unlocking the full potential of this compound and its derivatives. numberanalytics.com The interface between chemistry, biology, and materials science offers fertile ground for innovation. upenn.educoppin.edu For example, collaborations between synthetic chemists and biologists could lead to the design and synthesis of novel bioactive molecules with applications in medicine and agriculture. reading.ac.uk Similarly, partnerships between polymer chemists and materials scientists could result in the development of new functional materials, such as biocompatible polymers for drug delivery or advanced coatings. barzlab.comuni-jena.de The study of fatty acid derivatives in biological systems, from their role in cellular signaling to their ecological functions, will also benefit from a collaborative approach that integrates chemical analysis with biological assays. nih.govnih.gov

Q & A

Basic: What are the recommended methods for synthesizing Hexadec-9-enoyl Chloride with high purity?

Answer:

The synthesis typically involves reacting hexadec-9-enoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent ratio optimization : Use a 1:1.2 molar ratio of acid to chlorinating agent to ensure complete conversion .

- Temperature control : Maintain the reaction at 40–60°C to minimize side reactions like isomerization of the double bond .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to isolate the product. Monitor purity via gas chromatography (GC) with flame ionization detection (FID) or thin-layer chromatography (TLC) using iodine staining .

Advanced: How can researchers resolve discrepancies in NMR data caused by isomerization of the double bond during synthesis?

Answer:

Isomerization of the Z-configured double bond (as in this compound) to the E-isomer can occur under acidic or high-temperature conditions. To mitigate this: